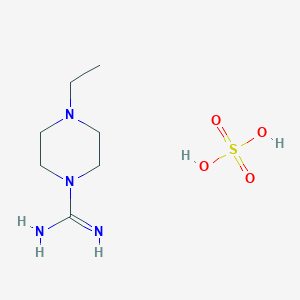![molecular formula C14H22N2 B1394105 N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine CAS No. 920462-26-6](/img/structure/B1394105.png)
N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine
Übersicht
Beschreibung
N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine, also known as N-methyl-1-(2-piperidin-1-ylmethyl)benzene, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and has a molecular weight of 197.25 g/mol. N-methyl-1-(2-piperidin-1-ylmethyl)benzene is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Asymmetric Synthesis : A study demonstrates the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, leading to the formation of substituted diamino alcohols and other related compounds (Froelich et al., 1996).
Imine Synthesis : Research on the synthesis of Imine: phenyl-N-((R)-2-((piperidine-1-yl) methyl)cyclohexylidene)methanamine using density functional theory method provides insights into optimal temperature conditions for the synthesis process (Jafari, 2018).
Application in Chemistry
Chemical Synthesis : A study presents the synthesis of N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, highlighting its structure and chemical properties (Younas et al., 2014).
Photocytotoxicity and Cellular Imaging : Research involving Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine shows significant photocytotoxicity and potential for cellular imaging (Basu et al., 2014).
Biological Applications
Anticonvulsant Agents : A series of schiff bases synthesized from 3-aminomethyl pyridine, including N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine, demonstrated significant anticonvulsant activity (Pandey & Srivastava, 2011).
Serotonin Receptor Agonists : Novel derivatives of 2-pyridinemethylamine were studied as selective, potent, and orally active agonists at 5-HT1A receptors, showing antidepressant potential (Vacher et al., 1999).
Bone Formation : A compound identified as (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine showed a dose-dependent increase in trabecular bone formation rate in animal models (Pelletier et al., 2009).
Neurological Studies
- Neuropathic Pain Research : The use of specific 5-HT(1A) receptor agonists, including compounds related to N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine, demonstrated analgesic effects in models of neuropathic pain (Deseure et al., 2002); (Colpaert et al., 2004).
Eigenschaften
IUPAC Name |
N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-11-13-7-3-4-8-14(13)12-16-9-5-2-6-10-16/h3-4,7-8,15H,2,5-6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFLKNXWHSUKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)





